2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound characterized by its unique cyclic structure containing boron, oxygen, and carbon atoms. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of butylboronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the cyclic boronate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds.
Scientific Research Applications
2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane involves the interaction of its boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of stable complexes. These interactions are crucial in catalytic processes and in the stabilization of transition states during chemical reactions .
Comparison with Similar Compounds
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
- 2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane
- 5,5-Dimethyl-1,3-dioxan-2-one
Comparison: 2-Butyl-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its butyl substituent, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs, such as 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, which has a phenyl group instead of a butyl group .
Properties
IUPAC Name |
2-butyl-5,5-dimethyl-1,3,2-dioxaborinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO2/c1-4-5-6-10-11-7-9(2,3)8-12-10/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEQTBJOONVBOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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